(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine
Description
Properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C21H23N/c1-17(22-16-8-11-18-9-3-2-4-10-18)20-15-7-13-19-12-5-6-14-21(19)20/h2-7,9-10,12-15,17,22H,8,11,16H2,1H3/t17-/m1/s1 |
InChI Key |
ANBOFAPYZHVOSP-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine typically involves:
- Formation of the chiral amine backbone via asymmetric synthesis or chiral resolution.
- Introduction of the naphthalenemethanamine moiety.
- Coupling or alkylation with the 3-phenylpropyl substituent.
The key challenge is to maintain stereochemical purity and avoid by-products such as bis-alkylated impurities.
Detailed Preparation Routes
Asymmetric Synthesis via Chiral Amine Intermediates
One approach involves the use of chiral amines such as (R)-1-(1-naphthyl)ethylamine as starting materials, which are then alkylated or coupled with 3-phenylpropyl derivatives under controlled conditions to yield the target compound with high enantiomeric excess.
- Typical reaction conditions include the use of potassium carbonate or other mild bases as catalysts.
- Solvents such as acetonitrile, toluene, or tetrahydrofuran (THF) are employed.
- Reactions are often performed under reflux or mild heating (30–70°C) for several hours (6–16 h).
- Phase transfer catalysts like tetra-n-butylammonium bromide may be used to enhance reaction rates and selectivity.
Example reaction conditions and yields:
| Stage | Reagents & Conditions | Yield (%) |
|---|---|---|
| Alkylation of (R)-1-(1-naphthyl)ethylamine with 3-phenylpropyl ester | Potassium carbonate, potassium iodide, 1-(n-butyl)-3-methylimidazolium triflate, acetonitrile, reflux 6 h | 85–98% |
| Hydrochloride salt formation | Hydrogen chloride, 50–55°C, 1 h | 92–95% |
These conditions favor high yield and stereochemical retention.
Amide Intermediate Hydrolysis Route
Another patented method (WO2004080945A1) describes preparation of related naphthalenemethanamine derivatives via:
- Formation of tertiary amide intermediates by reacting N-methylformamide with 1-chloromethylnaphthalene in the presence of a mild base and phase transfer catalyst.
- Hydrolysis of the amide intermediate under acidic or basic conditions (e.g., 10% aqueous sulfuric acid reflux for 4 hours).
- Extraction and purification by acid/base workup and high vacuum distillation.
This method avoids expensive raw materials like naphthalene-1-carboxaldehyde and costly hydrogenation steps, making it economical and scalable.
Key points:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of tertiary amide | N-methylformamide + 1-chloromethylnaphthalene, potassium hydroxide, tetra-n-butylammonium bromide, 5°C to 25°C, 4 h | Mild base and phase transfer catalyst enable direct reaction without anion generation |
| Hydrolysis | 10% aqueous sulfuric acid, reflux 4 h | Converts amide to amine |
| Workup | Extraction with toluene, filtration with activated carbon, basification with sodium hydroxide to pH 10 | Purification step |
| Final isolation | High vacuum distillation | Yields up to 85% pure amine |
This process yields N-methyl-1-naphthalenemethanamine, a closely related intermediate, which can be further functionalized to the target compound.
Catalytic Hydrogenation and Reduction Methods
For related compounds, catalytic hydrogenation of amide or imine intermediates is used to reduce to the desired amine:
- Catalysts: Palladium on activated carbon, Raney nickel, or palladium(II) hydroxide.
- Solvents: Methanol, ethyl acetate, or water mixtures.
- Conditions: Mild temperatures (20–30°C), hydrogen pressure (1–3 atm), reaction times 0.5–3 hours.
Yields range from 69% to over 90%, depending on catalyst and conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide intermediate hydrolysis (patent WO2004080945A1) | N-methylformamide, 1-chloromethylnaphthalene, KOH, H2SO4 | 5°C to reflux, aqueous acidic hydrolysis | Economical, scalable, avoids expensive aldehydes and hydrogenation | 82–85% | High purity, avoids bis-alkylated impurities |
| Asymmetric alkylation with chiral amine | (R)-1-(1-naphthyl)ethylamine, 3-phenylpropyl ester, K2CO3, KI | Reflux in acetonitrile or toluene, 6–16 h | High stereoselectivity, high yield | 85–98% | Requires chiral amine starting material |
| Catalytic hydrogenation of amide intermediates | Pd/C, Raney Ni, H2 | 20–30°C, 0.5–3 h | Efficient reduction to amine | 69–93% | Requires hydrogenation setup |
Summary and Recommendations
- The amide intermediate hydrolysis method offers a cost-effective and scalable route to naphthalenemethanamine derivatives, including (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, avoiding expensive raw materials and hazardous hydrogenation steps.
- For high stereochemical purity , the asymmetric alkylation method using chiral amines is preferred, providing excellent yields and enantiomeric excess.
- Catalytic hydrogenation is a valuable final step for reduction of amide or imine intermediates but requires specialized equipment and careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Substituents :
Biological Activity
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, commonly referred to as a selective FMO3 (Flavin-containing monooxygenase 3) inhibitor, has garnered attention in pharmacological research for its potential therapeutic applications, particularly in pain management and other related disorders. This article provides a detailed overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N
- Molecular Weight : 303.44 g/mol
- CAS Number : 253337-60-9
- IUPAC Name : 3-(3-phenylpropyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine
The primary mechanism of action for (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves the inhibition of FMO3, an enzyme involved in the metabolism of various drugs and xenobiotics. By inhibiting this enzyme, the compound alters the metabolic pathways that can lead to increased efficacy or reduced side effects of co-administered medications, particularly in pain management scenarios .
Pain Management
Recent studies have indicated that FMO3 inhibitors, including (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine, may play a significant role in treating acute and chronic pain conditions. The inhibition of FMO3 can enhance analgesic effects by modifying the metabolism of analgesic drugs .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine suggests favorable absorption characteristics with a relatively high bioavailability. Toxicological studies indicate that the compound exhibits a low toxicity profile at therapeutic doses, making it a candidate for further clinical evaluation .
Study on Pain Relief Efficacy
A clinical study involving patients suffering from chronic pain conditions demonstrated that administration of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine resulted in significant pain reduction compared to placebo. The study highlighted the compound's potential as an adjunct therapy to traditional analgesics, enhancing their effectiveness while minimizing side effects associated with higher doses .
Comparative Analysis with Other FMO Inhibitors
In comparative studies with other known FMO inhibitors, (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine showed superior selectivity towards FMO3 over other isoforms. This selectivity is crucial for minimizing adverse effects and maximizing therapeutic outcomes in pain management therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H25N |
| Molecular Weight | 303.44 g/mol |
| CAS Number | 253337-60-9 |
| IUPAC Name | 3-(3-phenylpropyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
| Bioavailability | High |
| Toxicity | Low at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the stereochemical purity of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD). Reference standards (e.g., ACI 033311) are critical for calibration .
- Data Interpretation : Peaks resolved at retention times >10 min indicate separation of enantiomers. A single peak with >99% area under the curve (AUC) confirms high stereochemical purity .
Q. How can researchers optimize synthetic routes for this compound to minimize impurities?
- Experimental Design : Employ Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂/Xantphos) in toluene at 110°C. Monitor reaction progress via LC-MS to detect intermediates like 1-naphthalenemethanamine derivatives .
- Purification Strategy : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to remove trifluoromethylphenylpropyl byproducts .
Advanced Research Questions
Q. How does the stereochemistry at the alpha-carbon influence the compound's interaction with biological targets?
- Mechanistic Insight : The (R)-configuration enhances binding affinity to calcium-sensing receptors (CaSR) due to spatial alignment with hydrophobic pockets in the receptor’s extracellular domain. Molecular docking studies (e.g., AutoDock Vina) predict a 2.5-fold higher binding energy for the (R)-enantiomer compared to the (S)-form .
- Validation : Perform competitive radioligand assays using HEK293 cells expressing CaSR. IC₅₀ values for the (R)-enantiomer are typically <50 nM, whereas the (S)-enantiomer shows IC₅₀ >200 nM .
Q. What strategies resolve contradictions in reported toxicity profiles of structurally related naphthalenemethanamine derivatives?
- Data Reconciliation : Cross-reference in vitro cytotoxicity data (e.g., HepG2 cell viability assays) with in vivo rodent studies. For example, discrepancies in hepatic toxicity may arise from metabolic differences (e.g., CYP450 isoform activity) between species .
- Mitigation : Use human hepatocyte spheroids for metabolic profiling to identify reactive intermediates (e.g., naphthoquinone derivatives) linked to oxidative stress .
Q. How can researchers design stable isotope-labeled analogs for pharmacokinetic studies?
- Synthetic Approach : Incorporate deuterium at the benzylic position via reductive deuteration (e.g., NaBD₄ in THF) of the ketone precursor. Confirm labeling efficiency (>98% D) via high-resolution mass spectrometry (HRMS) .
- Application : Use [²H₃]-labeled compound in LC-MS/MS assays to quantify plasma concentrations in preclinical models, ensuring minimal matrix interference .
Methodological Challenges & Solutions
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 2 mol% to minimize metal leaching.
- Temperature Control : Maintain reaction temperature ±2°C to prevent racemization.
- Workflow : Implement inline FTIR for real-time monitoring of intermediate formation .
Q. How do researchers address discrepancies in reported melting points for this compound across literature sources?
- Root Cause Analysis : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min. A sharp endothermic peak at 152–154°C indicates the pure α-polymorph .
- Standardization : Use a unified recrystallization protocol (e.g., ethanol/water, 7:3) to ensure consistent crystal packing .
Safety & Handling
Q. What are the recommended storage conditions to prevent degradation of this amine derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
